![molecular formula C25H23FN2O2 B12458422 2-Fluoro-4-[3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B12458422.png)
2-Fluoro-4-[3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-[3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenol is a complex organic compound that features a fluorine atom, a biphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-[3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
2-Fluoro-4-[3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-[3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenol involves its interaction with specific molecular targets. The fluorine atom and oxadiazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester
- 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
- 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl
Uniqueness
2-Fluoro-4-[3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenol is unique due to its specific combination of a fluorine atom, biphenyl group, and oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H23FN2O2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-fluoro-4-[3-[4-(4-pentylphenyl)phenyl]-1,2,4-oxadiazol-5-yl]phenol |
InChI |
InChI=1S/C25H23FN2O2/c1-2-3-4-5-17-6-8-18(9-7-17)19-10-12-20(13-11-19)24-27-25(30-28-24)21-14-15-23(29)22(26)16-21/h6-16,29H,2-5H2,1H3 |
InChI Key |
SDYGTGDZKQACTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=C(C=C4)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


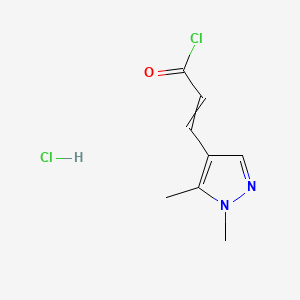
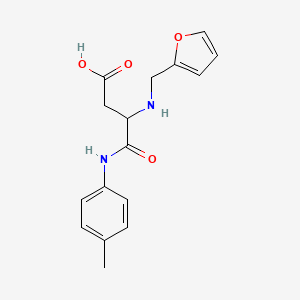
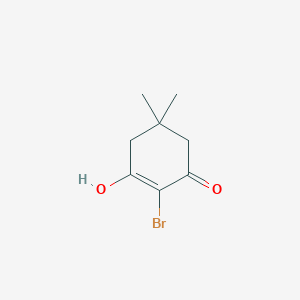
![1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B12458362.png)
![methyl 4-[({(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B12458373.png)
![(1R,2S)-2-({2-[(3-methylphenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12458381.png)
![1-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B12458389.png)
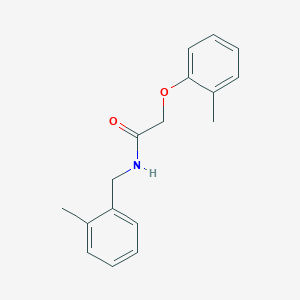
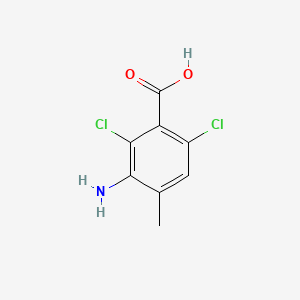

![4-[(2,3-Dimethylcyclohexyl)amino]-4-oxobutanoic acid](/img/structure/B12458401.png)

![N-[(3,5-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B12458411.png)
![N-(dibenzo[b,d]furan-3-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12458416.png)
